molecular formula C17H13ClN2O B12347295 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347295
M. Wt: 296.7 g/mol
InChI Key: HCHQIEUMOUGYOA-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a complex organic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a quinoline core substituted with pyridine and carbonyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove halogens.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and as a tool for modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the pyridine group, making it less versatile in certain reactions.

    2-Pyridin-4-ylquinoline-4-carbonyl chloride: Lacks the methyl groups, which can affect its reactivity and solubility.

    Quinoline-4-carbonyl chloride: A simpler structure that lacks both the pyridine and methyl groups, making it less specific in its applications.

Uniqueness

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry .

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

6,8-dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H13ClN2O/c1-10-7-11(2)16-13(8-10)14(17(18)21)9-15(20-16)12-3-5-19-6-4-12/h3-9H,1-2H3

InChI Key

HCHQIEUMOUGYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl)C

Origin of Product

United States

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